Menadiol diphosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84-98-0 |
|---|---|
Molecular Formula |
C11H12O8P2 |
Molecular Weight |
334.16 g/mol |
IUPAC Name |
(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate |
InChI |
InChI=1S/C11H12O8P2/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17) |
InChI Key |
JTNHOVZOOVVGHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O |
Other CAS No. |
84-98-0 |
Related CAS |
131-13-5 (tetra-hydrochloride salt) |
Synonyms |
2-methyl-1,4-naphthohydroquinone 2-methyl-1,4-naphthoquinol dihydrovitamin K3 menadiol menadiol diphosphate menadiol diphosphate ion menadiol diphosphate, monosodium salt menadiol diphosphate, tetrasodium salt menadiol, (-1)-ion menadiol, monopotassium salt naphtadon reduced menadione Synkavit Synkavite |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Menadiol Diphosphate
Established Synthetic Pathways to Menadiol (B113456) Diphosphate (B83284)
Traditional synthesis of menadiol diphosphate relies on established chemical reactions that have been refined over time for consistent yield and purity. These methods often involve strong reagents and multi-step procedures.
A well-documented method for synthesizing this compound is the direct phosphorylation of menadiol. tandfonline.com This process, as described by Fieser, utilizes phosphorus oxychloride as the phosphorylating agent with pyridine (B92270) serving as the solvent and an acid scavenger. tandfonline.comtandfonline.com In this reaction, the hydroxyl groups of menadiol react with phosphorus oxychloride to form the diphosphate ester. tandfonline.com
The balanced chemical equation requires six moles of pyridine for every mole of menadiol to neutralize the hydrogen chloride byproduct generated during the reaction. tandfonline.com Following the reaction, the mixture is quenched with water, and sodium carbonate is added. tandfonline.com This leads to a complex work-up procedure to separate the water-soluble this compound from inorganic salts and pyridinium (B92312) hydrochloride. tandfonline.comresearchgate.net Despite the tedious work-up, the isolated yield for the phosphorylation step is reported to be good, at 86%. tandfonline.com
An alternative and common pathway to this compound begins with the reduction of menadione (B1676200) (vitamin K3). beilstein-journals.org Menadione can be readily reduced to menadiol (vitamin K4) using various reducing agents. beilstein-journals.orgmdpi.com A classic and efficient method first described by Fieser involves using sodium dithionite (B78146) (also known as sodium hydrosulfite). beilstein-journals.orgbeilstein-journals.org The reaction is typically carried out by shaking an aqueous solution of menadione and sodium dithionite until the solution color changes, indicating the formation of menadiol. beilstein-journals.org
Once menadiol is synthesized and isolated, it undergoes phosphorylation to introduce the diphosphate groups. beilstein-journals.org This subsequent esterification step is often carried out using phosphoric acid derivatives, such as phosphorus oxychloride, similar to the method described previously. beilstein-journals.org The entire process is a two-step synthesis: reduction followed by phosphorylation. beilstein-journals.org One of the challenges in this pathway is the instability of menadiol in solution, as it can readily oxidize back to menadione. tandfonline.commdpi.com
| Step | Reaction Description | Common Reagents |
| 1. Reduction | Menadione (2-methyl-1,4-naphthoquinone) is reduced to menadiol (2-methyl-1,4-naphthalenediol). | Sodium Dithionite |
| 2. Esterification | The hydroxyl groups of menadiol are phosphorylated to form this compound. | Phosphorus Oxychloride, Pyridine |
A specific method for preparing menadiol sodium diphosphate hexahydrate starts with menadione and uses stannous chloride dihydrate as the reducing agent. researchgate.net This process involves a series of reactions including deoxidization (reduction), hydrolyzation, calcium salt formation, and recrystallization to obtain the final crystalline powder. researchgate.net This pathway is noted for being a simple, easily controlled, and low-cost process. researchgate.net The total yield for this synthesis route is reported to be over 72%, making it a viable option for industrial-scale manufacturing. researchgate.net
Reduction of Menadione to Menadiol and Subsequent Esterification
Green Chemistry Approaches in this compound Synthesis
In response to the environmental impact of traditional chemical syntheses, green chemistry principles have been applied to the production of this compound. These approaches aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. tandfonline.combeilstein-journals.org
A significant green innovation in the synthesis pathway is the use of ultrasound to mediate the reduction of menadione to menadiol. tandfonline.comresearchgate.net One study utilized an ultrasound-mediated sodium dithionite reduction of menadione, achieving a corrected isolated yield of 79% for menadiol. tandfonline.com This technique is particularly suitable for this reaction due to its heterogeneous nature, meaning only small amounts of the unstable menadiol are in solution at any given time, mitigating its rapid oxidation back to menadione. tandfonline.com The use of ultrasound represents a move towards more energy-efficient and controlled reaction methods. tandfonline.comtandfonline.com
The traditional Fieser phosphorylation process using pyridine as a solvent has a low atom economy (AE) of only 0.341 and a poor reaction mass efficiency (RME). tandfonline.com This is largely due to the use of a large stoichiometric excess of pyridine. tandfonline.comresearchgate.net The difficult separation of byproducts like pyridinium hydrochloride and inorganic phosphates further detracts from its environmental profile. beilstein-journals.org
Green chemistry seeks to address these issues by eliminating the use of organic solvents as both the reaction medium and for product isolation. tandfonline.com The search for cleaner and more eco-friendly methods aims to reduce or eliminate metallic residues and hazardous reagents. beilstein-journals.orgnih.gov For instance, replacing chromium-based oxidants in related syntheses with hydrogen peroxide represents a cheaper and more environmentally friendly approach. beilstein-journals.orgbeilstein-journals.org The development of such processes is crucial for creating a truly green chemistry pathway for the synthesis of water-soluble drugs like this compound. tandfonline.com
| Green Metric | Fieser Phosphorylation Process | Significance |
| Atom Economy (AE) | 0.341 | Indicates a low percentage of reactant atoms incorporated into the final product. tandfonline.com |
| Reaction Mass Efficiency (RME) | 0.0660 | Reflects a low efficiency considering yield, atom economy, and stoichiometric factors. tandfonline.com |
Ultrasound-Mediated Reduction Techniques
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is primarily driven by the need to create compounds with altered solubility, stability, or biological activity profiles. These synthetic efforts often begin with menadiol, the reduced form of menadione (Vitamin K₃), as a key intermediate.
Chemical Modifications and Structural Elucidation of Novel Derivatives
The chemical modification of the menadiol scaffold has led to a variety of novel derivatives. The foundational synthesis of this compound itself involves the reaction of menadiol with a phosphorylating agent like phosphorus oxychloride in a pyridine solvent. tandfonline.com However, further derivatization has yielded compounds with significantly different characteristics.
One notable modification is pegylation, which involves attaching polyethylene (B3416737) glycol (PEG) chains to improve water solubility. tandfonline.com For instance, PEG menadiol can be synthesized by reacting menadiol with monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC). tandfonline.com This process offers an alternative to phosphorylation for creating water-soluble forms of the molecule. tandfonline.com
Another major class of derivatives is the menaquinones (vitamin K₂ analogues), which are synthesized by alkylating menadiol. mdpi.com The alkylation of menadiol's C3 position can be achieved with various isoprenoid side chains, such as geraniol, often in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃∙OEt₂). mdpi.com Other derivatives include diacetylated menadiol, formed by the hydroacetylation of menadiol with acetic anhydride. nih.gov
The structural elucidation of these novel derivatives is critical for confirming their chemical identity. A suite of analytical techniques is typically employed for this purpose. Methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), Infrared (IR) spectroscopy, and elemental analysis are routinely used to characterize the final products. researchgate.net For more complex derivatives, such as metabolites, advanced techniques like tandem mass spectrometry (LC-MS/MS) are invaluable. For example, LC-MS/MS can be used to identify and characterize metabolites like menadiol-glucuronide by analyzing its specific fragmentation patterns. researchgate.net
Table 1: Synthesis of Selected Menadiol Derivatives
| Starting Material | Reagent(s) | Catalyst/Solvent | Derivative | Source(s) |
|---|---|---|---|---|
| Menadiol | Phosphorus oxychloride | Pyridine | This compound | tandfonline.com |
| Menadiol | Monomethoxypoly(ethylene glycol) succinimido carbonate (mPEG-SC) | N/A | PEG menadiol | tandfonline.com |
| Menadiol | Geraniol | Boron trifluoride etherate (BF₃∙OEt₂) | Menaquinone-2 (MK-2) | mdpi.com |
| Menadiol | Acetic anhydride | Nanoscopic acidic hydroxylated metal fluorides | Diacetylated menadiol | nih.gov |
| Menadione | Stannous chloride dihydrate (reduction), then phosphorylation | N/A | Menadiol sodium diphosphate hexahydrate | researchgate.net |
Stereochemical Considerations in Synthesis
The stereochemistry of menadiol derivatives is crucial, as the spatial arrangement of atoms can significantly influence biological activity. mdpi.com This is particularly important in the synthesis of menaquinones and in the phosphorylation process itself.
During the synthesis of menaquinone analogues via Friedel-Crafts alkylation, the choice of Lewis acid catalyst can dictate the stereochemical outcome of the newly formed double bond in the side chain. mdpi.com A study assessing various Lewis acids for the synthesis of truncated menaquinone derivatives found that aluminum chloride (AlCl₃) was most effective, yielding the desired product with an all-E configuration of the α-isoprene double bond. mdpi.com This highlights the ability to control stereoselectivity through catalyst selection.
Table 2: Effect of Lewis Acid on a Friedel-Crafts Alkylation for MK-Derivative Synthesis
| Lewis Acid | Yield (%) | Stereochemistry | Source(s) |
|---|---|---|---|
| AlCl₃ | 72% | All E | mdpi.com |
| BF₃∙OEt₂ | 55% | N/A | mdpi.com |
| SnCl₄ | 45% | N/A | mdpi.com |
| TiCl₄ | 25% | N/A | mdpi.com |
Furthermore, detailed mechanistic studies on the formation of the diphosphate bond itself have revealed complex stereochemical pathways. Research using cyclic model systems like dioxaphosphorinanes has shown that diphosphate formation can proceed through different mechanisms, leading to distinct stereoisomers. nih.gov The nucleophilic attack of a phosphate (B84403) anion on a phosphorus chloride can occur with either inversion or retention of configuration at the phosphorus center. nih.gov This can result in the formation of different diastereomers, such as the symmetric axial-axial (ax-ax) diphosphate and the unsymmetric axial-equatorial (ax-eq) diphosphate. nih.gov The study of these pathways, often using techniques like ¹⁸O-labeling and X-ray crystallography, is essential for understanding and controlling the stereochemical purity of the final diphosphate product. nih.gov
Biochemical Transformations and Metabolic Intermediacy of Menadiol Diphosphate
Role as an Intermediate in Menaquinone Biosynthesis
Menadiol (B113456) diphosphate (B83284) is a key player in the synthesis of menaquinone-4 (MK-4), a vital form of vitamin K2 found in various extrahepatic tissues. cambridge.orgfda.gov.tw This process involves the conversion of other vitamin K forms and subsequent enzymatic modifications.
Conversion of Phylloquinone to Menaquinone-4 via Menadione (B1676200) and Menadiol
Dietary phylloquinone (vitamin K1) can be converted to menaquinone-4 (MK-4) in the body. nih.govresearchgate.net A primary pathway for this conversion involves the removal of the phytyl side chain from phylloquinone, which releases menadione (vitamin K3). cambridge.orgcapes.gov.br This process is thought to occur during intestinal absorption. cambridge.org The released menadione is then reduced to menadiol. Menadiol subsequently serves as the precursor for the synthesis of MK-4 in various tissues. nih.gov Studies using deuterium-labeled phylloquinone have confirmed that menadione is a crucial intermediate in this conversion process. nih.gov
Prenylation with Geranylgeranyl Pyrophosphate
Once menadione is reduced to menadiol in target tissues, it undergoes a prenylation reaction to form menaquinol-4, the reduced form of MK-4. uniprot.org This critical step is catalyzed by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1). uniprot.org The enzyme facilitates the attachment of a geranylgeranyl group from the co-substrate geranylgeranyl diphosphate (GGPP) to the menadiol molecule. uniprot.org This prenylation is essential for the formation of the final MK-4 structure. uniprot.org
Involvement in Quinol/Quinone Metabolic Cycling
Menadiol is a central molecule in the metabolic cycling of quinones, a process that involves continuous reduction and oxidation reactions. This cycling is crucial for various cellular functions and can also have toxicological implications.
Enzymatic Reduction of Menadione to Menadiol by Quinone Reductases
The conversion of menadione to menadiol is primarily carried out by a class of enzymes known as NAD(P)H:quinone oxidoreductases (QRs). nih.govuniprot.org These enzymes, such as NQO1, catalyze a two-electron reduction of menadione, directly forming the stable hydroquinone (B1673460), menadiol. nih.govuniprot.org This two-electron reduction is considered a detoxification pathway as it bypasses the formation of the highly reactive semiquinone radical that results from one-electron reduction. nih.govfrontiersin.org Both NADH and NADPH can serve as electron donors for this reaction. uniprot.orgpsu.edu
Subsequent Oxidation Pathways
Menadiol can be oxidized back to menadione, completing the redox cycle. wikipedia.org This oxidation can occur non-enzymatically or be catalyzed by cellular components. oup.com In some experimental conditions, reduced menadione that diffuses across the plasma membrane can react with oxygen, generating superoxide (B77818) radicals in the process. wikigenes.org The re-oxidation of menadiol is a key part of the redox cycling that can lead to the production of reactive oxygen species (ROS). frontiersin.org
Participation in Cofactor Biosynthesis Pathways
Menadiol diphosphate and its related compounds are integral to the synthesis of essential cofactors. As a vitamin K analog, this compound serves as a cofactor for the enzyme γ-glutamyl carboxylase. vulcanchem.com This enzyme is critical for the post-translational modification of specific glutamate (B1630785) residues to γ-carboxyglutamate (Gla) in a variety of proteins, including several blood coagulation factors. drugbank.comconsensus.app The formation of menaquinone-4 from menadiol is also a key step in providing this essential cofactor to extrahepatic tissues like the brain, pancreas, and bone. fda.gov.tw Furthermore, the prenyltransferase (UBIAD1) involved in menaquinone-4 synthesis also participates in the biosynthesis of coenzyme Q10, highlighting a broader role in cellular metabolism. uniprot.org
Interactive Data Table: Key Enzymes and Reactions
| Process | Enzyme | Substrate(s) | Product(s) | Significance |
| Menaquinone-4 Biosynthesis | UbiA prenyltransferase domain-containing protein 1 (UBIAD1) | Menadiol, Geranylgeranyl diphosphate | Menaquinol-4, Diphosphate | Formation of tissue-specific vitamin K2 (MK-4). uniprot.org |
| Quinone Reduction | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Menadione, NAD(P)H | Menadiol, NAD(P)+ | Detoxification of menadione by two-electron reduction. nih.govuniprot.org |
| Cofactor Activation | γ-glutamyl carboxylase | Vitamin K-dependent proteins, CO2, O2 | Gla-proteins, Vitamin K epoxide | Essential for blood coagulation and other physiological processes. vulcanchem.comdrugbank.com |
Contribution to Ubiquinone Biosynthesis
While menadiol is a direct precursor to menaquinone-4, its metabolic journey is closely linked to the biosynthesis of ubiquinone (Coenzyme Q10). uniprot.orguniprot.org This connection is primarily mediated by the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1), which exhibits dual functionality. uniprot.orguniprot.org UBIAD1 is capable of catalyzing the prenylation of the naphthoquinone ring of menadiol to form MK-4, and it also participates in the biosynthesis of Coenzyme Q10. uniprot.orguniprot.org This dual role suggests a shared or intersecting pathway for the production of these two essential quinones.
The link is further established at the level of mitochondrial electron transport. Menadione, the oxidized form of menadiol, can undergo reduction by mitochondrial enzymes like NADH–ubiquinone oxidoreductase (Complex I). drugbank.com This positions menadione/menadiol metabolism directly within the operational sphere of the ubiquinone pool in the mitochondrial membrane. The enzyme UBIAD1 facilitates the biosynthesis of Coenzyme Q10 within the Golgi membrane, which helps protect cardiovascular tissues from oxidative stress. uniprot.orguniprot.org
The catalytic activity involving menadiol is a prenylation reaction where a geranylgeranyl diphosphate group is attached to menadiol to form menaquinol-4. uniprot.orguniprot.orgidentifiers.org The same enzyme family, prenyltransferases, is responsible for building the isoprenoid side chain of ubiquinone. uniprot.orgnih.gov
Table 1: Key Proteins and Reactions in Menadiol and Ubiquinone Biosynthesis
| Component | Role in Menaquinone Pathway | Role in Ubiquinone Pathway | Source |
| UBIAD1 | A prenyltransferase that converts menadiol to menaquinone-4 (MK-4). uniprot.orguniprot.org | A biosynthetic enzyme for Coenzyme Q10, protecting tissues from oxidative stress. uniprot.orguniprot.org | uniprot.orguniprot.org |
| Menadiol | Substrate for UBIAD1, leading to the formation of menaquinol-4. uniprot.orgidentifiers.org | Not a direct substrate, but its metabolism is linked via shared enzymes and mitochondrial processes. drugbank.com | uniprot.orgdrugbank.comidentifiers.org |
| NADH–ubiquinone oxidoreductase (Complex I) | Reduces menadione (the oxidized form of menadiol) to menadiol. drugbank.com | A core component of the electron transport chain that utilizes ubiquinone as an electron carrier. | drugbank.com |
Comparative Biochemical Pathways of Naphthoquinone Derivatives
Naphthoquinones are a class of compounds synthesized through various metabolic routes in nature. The pathway involving menadiol is part of the broader menaquinone biosynthesis, which shows distinct differences when compared to the biosynthesis of ubiquinone and other plant-derived naphthoquinones like juglone. nih.gov
In prokaryotes, the biosynthesis of menaquinone (Vitamin K2) and ubiquinone (Coenzyme Q) originates from chorismate, but the subsequent steps diverge significantly. nih.gov The quinone nucleus of menaquinone is derived from isochorismate, whereas the nucleus of ubiquinone comes directly from chorismate. nih.gov
Key distinctions between the menaquinone and ubiquinone pathways include:
Timing of Prenylation : In ubiquinone biosynthesis, the isoprenoid side chain is attached early in the pathway. nih.gov Conversely, in menaquinone biosynthesis, prenylation is one of the final steps, as seen in the conversion of menadiol to MK-4. nih.gov
Enzyme Localization : Most enzymes in the menaquinone synthesis pathway are soluble, while those for ubiquinone synthesis are primarily membrane-bound. nih.gov
Terminal Steps : The final step in menaquinone biosynthesis is the methylation of the quinone ring, whereas for ubiquinone, it involves the methylation of a hydroxyl group. nih.gov
Other naphthoquinone derivatives found in plants, such as juglone, are synthesized via the o-succinylbenzoate (OSB) pathway, which is distinct from the pathway that produces menaquinones. This pathway involves different intermediates and enzymatic reactions, highlighting the diverse evolutionary strategies for producing these specialized metabolites.
Table 2: Comparison of Major Naphthoquinone Biosynthetic Pathways
| Feature | Menaquinone Pathway | Ubiquinone Pathway | o-Succinylbenzoate (OSB) Pathway (e.g., for Juglone) | Source |
| Primary Precursor | Isochorismate (derived from chorismate) | Chorismate | o-Succinylbenzoate | nih.gov |
| Key Intermediate | 1,4-dihydroxy-2-naphthoate (DHNA), Menadiol | 4-hydroxybenzoate | 1,4-naphthoquinone | nih.gov |
| Timing of Prenylation | Late-stage reaction | Early-stage reaction | Does not involve prenylation for the core structure | nih.gov |
| Enzyme Characteristics | Mostly soluble enzymes | Mostly membrane-bound enzymes | Pathway-specific enzymes | nih.gov |
| Final Product Example | Menaquinone-4 (MK-4) | Coenzyme Q10 | Juglone | nih.gov |
Enzymatic Interactions and Regulatory Mechanisms of Menadiol Diphosphate
Substrate Specificity and Kinetic Analysis with Phosphatases
Menadiol (B113456) diphosphate (B83284) is recognized as a valuable substrate for phosphatase enzymes, particularly non-specific alkaline phosphatase. Its utility stems from the properties of its dephosphorylated product, menadiol.
Non-Specific Alkaline Phosphatase Activity with Menadiol Diphosphate
This compound has been identified as a substrate for non-specific alkaline phosphatase, finding application in histochemistry and immunohistochemistry. wikigenes.orgresearchgate.net Its synthesis and purification have been described, and the compound is noted for its stability, which is sufficient for qualitative and semiquantitative histochemical procedures. wikigenes.orgresearchgate.net Research has indicated that methods utilizing this compound exhibit more favorable kinetics in semiquantitative histochemistry, especially when nitroblue tetrazolium (NBT) is used for detection, as compared to other techniques. wikigenes.org
While it is established as an effective substrate, specific quantitative kinetic parameters such as Michaelis constant (K_m) and maximum velocity (V_max) for the interaction between this compound and alkaline phosphatase are not extensively detailed in the available literature. For context, kinetic studies on alkaline phosphatase have been thoroughly conducted with other substrates, as shown in the table below.
Table 1: Examples of Substrates and Kinetic Parameters for Alkaline Phosphatase Note: These parameters are for substrates other than this compound and are provided for comparative context.
| Enzyme Source | Substrate | K_m Value | V_max Value | Reference |
|---|---|---|---|---|
| Calf Intestine | 4-Nitrophenyl phosphate (B84403) | 40 ± 3 µM | 72.8 ± 1.2 µmol/min/mg | researchgate.net |
| Lepus townsendii Liver | 4-Nitrophenylphosphate | 0.5 x 10⁻³ M | 20 x 10⁻⁶ M/min | researchgate.net |
| Agama agama Lizard Liver | para-Nitrophenyl phosphate | 2.5 mM | 1.538 x 10⁻³ µmol/min | researchgate.net |
| Calf Intestine | Fosfosal | 1.63 x 10⁻³ M | 2.83 x 10⁻³ M/s | nih.gov |
| Human Liver | Fosfosal | 6.07 x 10⁻³ M | - | nih.gov |
Product Detection and Assay Development
The utility of this compound in enzymatic assays is largely due to the reactivity of its hydrolysis product, menadiol. Alkaline phosphatase catalyzes the removal of phosphate groups from this compound, releasing menadiol. researchgate.net This product can then be detected through several methods, making it a versatile tool for assay development, particularly in histochemistry. researchgate.netmdpi.comnih.gov
The primary detection methods are colorimetric and rely on the reducing properties of menadiol or its ability to couple with other compounds to produce a visible precipitate at the site of enzyme activity. researchgate.net
Table 2: Detection Methods for Menadiol in Phosphatase Assays
| Method | Reagents | Principle | Application | Reference |
|---|---|---|---|---|
| Tetrazolium Salt Reduction | Tetrazolium salts (e.g., Nitroblue Tetrazolium - NBT) | Menadiol reduces the soluble, lightly colored tetrazolium salt to an intensely colored, insoluble formazan (B1609692) precipitate. | Histochemistry, Immunohistochemistry | wikigenes.orgresearchgate.net |
| Diazonium Salt Coupling | Diazonium salts | The released menadiol couples with a diazonium salt to form a colored azo dye precipitate. | Histochemistry | researchgate.netmdpi.comnih.gov |
| Metal Ion Trapping | Metal ions | The phosphate released during the hydrolysis of this compound can be trapped by metal ions. | Histochemistry | researchgate.net |
These methods allow for the precise localization of alkaline phosphatase activity within tissues and cells. researchgate.net The development of assays using this compound was driven by the search for less expensive and more sensitive substrates that could be easily synthesized. researchgate.net
Electron Donor Role in Oxidoreductase Systems
Following its generation from this compound, menadiol (also referred to as dihydrovitamin K3 or as a menaquinol (B15198786) analogue) can act as an effective electron donor in various biological systems. medchemexpress.comnih.govchemsrc.com It plays a significant role in the study of bacterial respiration and mitochondrial bioenergetics.
Interactions with Nitrate (B79036) Reductase A in Bacterial Systems (e.g., Escherichia coli)
Menadiol serves as an artificial electron donor for the membrane-bound nitrate reductase A (NarGHI) in Escherichia coli. nih.gov This enzyme is crucial for anaerobic respiration where nitrate is used as a terminal electron acceptor.
Kinetic studies have revealed complex interactions:
Distinct Binding Sites: Menadiol and another quinol analogue, duroquinol, deliver their electrons to different sites on the nitrate reductase enzyme. nih.gov
Inhibitory Effects: Menadiol acts as a strong inhibitor of the duroquinol-donating reaction, which suggests that menaquinol (the natural substrate for which menadiol is an analogue) is likely the preferred substrate in vivo. nih.gov
Transient Kinetics: Stopped-flow kinetic studies of heme reduction by menadiol show four distinct kinetic phases. nih.gov A transient species, believed to be a semiquinone radical anion, is formed, and its decay correlates with one of the heme reduction phases. nih.govnih.govmedchemexpress.com
Table 3: Kinetic Observations of Menadiol with E. coli Nitrate Reductase A
| Observation | Kinetic Detail | Significance | Reference |
|---|---|---|---|
| Multi-phasic Heme Reduction | Four kinetic phases are observed during heme reduction by menadiol. | Indicates a multi-step electron transfer process within the enzyme complex. | nih.gov |
| Transient Species Formation | A transient species, likely a semiquinone radical anion, is detected. | Correlates with one of the heme reduction phases, suggesting its role as an intermediate in the electron transfer chain. | nih.govnih.govmedchemexpress.com |
| Inhibition of Duroquinol Reaction | Menadiol strongly inhibits electron donation from duroquinol. | Suggests different binding/reaction sites and a preference for menaquinol-type substrates. | nih.gov |
| Mutant Enzyme Activity | Mutants lacking the high-potential Fe-S center lose menadiol activity but retain duroquinol activity. | Indicates that specific iron-sulfur centers are required for the menadiol electron transfer pathway. | nih.gov |
Activity in Reversed Oxidative Phosphorylation in Submitochondrial Particles
Menadiol is an established electron donor for driving reversed oxidative phosphorylation in submitochondrial particles (SMPs). medchemexpress.comchemsrc.comacs.org SMPs are vesicles formed from the inner mitochondrial membrane, but with an inverted orientation, exposing the F1-ATPase particles that normally face the mitochondrial matrix. wikipedia.org This configuration makes them an invaluable tool for studying the mechanisms of electron transport and ATP synthesis. wikipedia.org In this system, the energetically favorable oxidation of an electron donor like menadiol can be coupled to the energetically unfavorable reduction of NAD+ and the synthesis of ATP, demonstrating the reversibility of the oxidative phosphorylation process.
Heme Reduction Mechanisms
Menadiol is instrumental in elucidating the electron transfer pathways involving heme centers in complex enzymes like nitrate reductase A. Studies using site-directed mutagenesis in E. coli NarGHI have precisely mapped the initial steps of electron transfer from menadiol. nih.govmedchemexpress.com
The NarI subunit of the enzyme contains two distinct b-type hemes, a low-potential heme (b_L) and a high-potential heme (b_H). nih.gov
Initial Electron Transfer: Electrons from the oxidation of menadiol are transferred first to heme b_L. nih.govmedchemexpress.com Experiments with mutant enzymes lacking heme b_L show that heme reduction by menadiol is completely abolished. nih.govmedchemexpress.com
Role of Heme b_H: In mutants that possess heme b_L but lack heme b_H, a slower and smaller heme reduction is observed. nih.govmedchemexpress.com This indicates that while heme b_L is the primary acceptor, the subsequent transfer of electrons is impeded.
Blocking Reoxidation: The absence of heme b_H completely blocks the reoxidation of the reduced hemes by nitrate. nih.govmedchemexpress.com This finding confirms that heme b_H is a critical component in the electron transfer pathway from the NarI subunit to the catalytic NarGH dimer where nitrate reduction occurs. nih.govmedchemexpress.com
In some experimental systems, it has been observed that menadiol can reduce approximately 40% of the available hemes. wikigenes.org The kinetics of this reduction and the subsequent reoxidation can be significantly affected by inhibitors such as stigmatellin (B1206613) and 2-n-heptyl-4-hydroxyquinoline-N-oxide (HOQNO), which target the quinol binding site. nih.govresearchgate.net
Modulation of Enzymatic Activity by Environmental Factors
The catalytic efficiency and regulatory function of enzymes are intrinsically linked to their surrounding environmental conditions. Factors such as temperature, ionic strength, and the presence of cofactors or inhibitors can significantly alter enzymatic activity. Among these, pH is a critical environmental factor that governs the kinetics of many enzymatic reactions, particularly those involving redox processes where proton transfer is a key mechanistic step. The activity of enzymes that interact with this compound and its active form, menadiol, is subject to modulation by these environmental variables. This section explores how pH, as a primary environmental factor, influences the kinetics of redox enzymes that metabolize or utilize the menadiol/menadione (B1676200) redox couple.
The rates of enzyme-catalyzed reactions are frequently sensitive to the pH of the medium. This dependence arises because the ionization states of amino acid residues in the enzyme's active site and, in some cases, the substrate itself, are altered by pH. These changes can affect substrate binding and the catalytic rate. nih.gov For redox enzymes that interact with menadiol, pH can influence the reaction kinetics by altering the protonation state of the substrate or key enzymatic residues involved in catalysis and by modulating the electrochemical properties of the enzyme's cofactors. nih.govresearchgate.net
This compound itself is a pro-drug that is enzymatically hydrolyzed to menadiol, a process that can be pH-dependent. For instance, alkaline phosphatase (ALP) can facilitate this conversion, and its activity is inherently dependent on alkaline pH conditions. mdpi.com Once formed, menadiol participates in redox cycling with its oxidized form, menadione. This cycling is catalyzed by various redox enzymes, including NAD(P)H:quinone oxidoreductases, which perform a two-electron reduction of menadione to menadiol. nih.gov
Detailed research into the kinetics of specific redox enzymes has provided quantitative insights into the influence of pH. A study on the membrane-bound nitrate reductase A, which can utilize quinols like menadiol as electron donors, revealed that the binding of a quinone to the enzyme's active site directly modulates the pH dependence of its internal components. researchgate.net Specifically, the electrochemical properties of an enzyme component, heme bD, were significantly affected by the presence of a bound quinone. researchgate.net In the absence of a bound quinone, heme bD exhibited a pH dependence of -59 mV pH⁻¹, which changed to -40 mV pH⁻¹ in the quinone-bound state, indicating that the interaction directly alters the enzyme's response to changes in proton concentration. researchgate.net
Table 1: pH Dependence of Heme bD in Nitrate Reductase A This interactive table summarizes the research findings on how quinone binding affects the electrochemical properties of an enzyme component.
| State | Reduction Potential (Em,8) | pH Dependence |
| Quinone-Free | +25 mV | -59 mV pH⁻¹ |
| Quinone-Bound | -35 mV | -40 mV pH⁻¹ |
| Data sourced from a study on the kinetics of membrane-bound nitrate reductase A. researchgate.net |
The interplay between different enzymatic pathways can also be influenced by the menadiol/menadione redox state. For example, menadione can inhibit the oxygenation of benzo(a)pyrene by siphoning electrons from cytochrome P-450. nih.gov This inhibition can be reversed by the glucuronidation of menadiol, a reaction catalyzed by UDP-glucuronyltransferase. nih.gov This demonstrates a regulatory mechanism where the balance between quinone reductase and UDP-glucuronyltransferase activities, which can be indirectly influenced by cellular pH, dictates the metabolic fate of other compounds. nih.gov
Redox Chemistry and Biophysical Characterization of Menadiol Diphosphate
Electrochemical Properties and Redox Potentials
The electrochemical behavior of the menadiol (B113456)/menadione (B1676200) system is characterized by a quasi-reversible, two-electron, two-proton transfer process. beilstein-journals.orgutexas.edu The redox potential and the mechanism are highly dependent on the pH of the solution. researchgate.net Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are instrumental in elucidating these properties. researchgate.net
Cyclic Voltammetry and Square Wave Voltammetry Studies
Cyclic voltammetry is a key technique used to investigate the redox properties of menadiol and its derivatives. In a typical CV experiment, the oxidation of menadiol to menadione appears as an anodic peak in the forward scan, while the subsequent reduction of the generated menadione back to menadiol appears as a cathodic peak in the reverse scan. utexas.eduresearchgate.net The separation between the anodic and cathodic peak potentials (ΔEp) provides insight into the electron transfer kinetics.
Studies on menadiol derivatives show a quasi-reversible nature for this process. researchgate.net Square wave voltammetry (SWV) is often employed alongside CV to confirm the reversibility and to determine detection limits with higher sensitivity. researchgate.net
Electrochemical parameters derived from these studies for a related menadiol derivative, 4-hydroxy-5-methoxynaphthalene-1-yl acetate (B1210297) (HMNA), illustrate the type of data obtained. researchgate.net These values provide a reference for the expected electrochemical behavior of the menadiol core.
Table 1: Electrochemical Parameters for a Menadiol Derivative (HMNA)
| Parameter | Method | Value |
|---|---|---|
| Diffusion Coefficient (D) | Cyclic Voltammetry | 2.01 x 10⁻⁶ cm²/s |
| Heterogeneous Electron Transfer Rate Constant (kₛ) | Cyclic Voltammetry | 1.19 s⁻¹ |
Data sourced from a study on a menadiol derivative (HMNA) as a proxy for menadiol's core behavior. researchgate.net
Electron Transfer Mechanisms and Proton Involvement
Menadiol ⇌ Menadione + 2e⁻ + 2H⁺
The specific mechanism—whether electrons and protons are transferred sequentially or in a concerted fashion—is highly pH-dependent. researchgate.netmdpi.com The involvement of protons is confirmed by the shift in peak potential with changing pH in voltammetric studies. researchgate.net The relationship between peak potential (Ep) and pH can be described by the Nernst equation, and a linear plot of Ep vs. pH indicates the ratio of protons to electrons involved in the reaction. researchgate.net
For many quinone systems, the process can involve several pathways:
Sequential Proton Loss Electron Transfer (SPLET): Deprotonation of the molecule is followed by electron transfer. mdpi.com
Single Electron Transfer Followed by Proton Transfer (SET-PT): An initial electron transfer forms a radical cation, which then loses a proton. mdpi.com
In aqueous solutions, the process is complex and may involve the formation of a semiquinone radical intermediate through a single-electron transfer, particularly in redox cycling. beilstein-journals.orgnih.gov
Spectroscopic Analysis and Chemical Properties
Spectroscopic methods are vital for characterizing the different protonation states of menadiol and for determining its acid dissociation constant (pKa).
UV-Visible Spectroscopy for Characterization and pKa Determination
UV-Visible spectrophotometry is a powerful tool for studying molecules with chromophores, such as the naphthoquinone ring system in menadiol. The protonated (acidic) and deprotonated (basic) forms of menadiol exhibit different absorption spectra. tripod.comchemagine.co.uk By recording the absorbance spectra of menadiol solutions across a wide range of pH values, one can monitor the transition between these forms. researchgate.net
The acid dissociation constant (pKa) is a critical parameter that indicates the strength of an acid. mt.comijper.org For menadiol, the pKa corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal. This value can be determined graphically from a plot of absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. chemagine.co.ukmt.com The agreement between pKa values obtained from UV-Vis spectroscopy and those derived from electrochemical data (from Ep vs. pH plots) provides strong validation for the findings. researchgate.net
Table 2: Representative pKa Determination Methods
| Method | Principle | Typical Output |
|---|---|---|
| UV-Visible Spectrophotometry | Measures changes in absorbance as a function of pH to monitor the ratio of protonated to deprotonated species. chemagine.co.ukmt.comijper.org | A plot of absorbance vs. pH, where the inflection point gives the pKa. tripod.com |
| Potentiometric Titration | Monitors the potential change of a solution during titration with an acid or base to find the equivalence point. mt.com | A titration curve where the pH at the half-equivalence point equals the pKa. |
| Electrochemical Methods (e.g., DPV) | Analyzes the shift in peak potential (Ep) with pH. The pKa can be found at the intersection of two linear segments in the Ep vs. pH plot. researchgate.net | A plot of peak potential vs. pH. |
Theoretical and Computational Modeling of Redox Behavior
To complement experimental findings, theoretical and computational models are employed to provide deeper insight into the electronic structure and redox mechanisms of menadiol.
Quantum Mechanical Calculations of Electron Transfer
Quantum mechanical methods, such as Density Functional Theory (DFT), are used to model the redox behavior of quinone systems. These calculations can predict redox potentials, visualize molecular orbitals (like the HOMO and LUMO), and elucidate the energetics of electron transfer pathways. researchgate.net
Computational studies can support experimental results by:
Confirming the redox mechanism: Theoretical models can help distinguish between different possible electron and proton transfer pathways. researchgate.net
Analyzing electronic structure: Calculations provide information on the electron distribution in the menadiol molecule and its oxidized forms (semiquinone and quinone), explaining its reactivity.
Predicting redox properties: Computational models can be correlated with experimental data to predict the redox behavior of related compounds in various environments.
For instance, theoretical calculations performed on menadiol derivatives have successfully supported the redox mechanisms proposed from CV and SWV experimental data. researchgate.net
Molecular Dynamics Simulations of Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the interactions between molecules and biological membranes at an atomic level. nih.govnih.gov These simulations provide insights into how drugs and other compounds permeate, bind to, and alter the structure of cell membranes over time. nih.gov While specific MD simulation studies focusing exclusively on menadiol diphosphate (B83284) are not extensively detailed in the available research, its behavior can be inferred from its molecular properties and studies on related compounds.
Menadiol diphosphate is a water-soluble analogue of vitamin K. medicines.org.uk Its hydrophilic nature, conferred by the two phosphate (B84403) groups, dictates a mode of membrane interaction distinct from its lipid-soluble counterpart, menadione. Research on the unphosphorylated headgroups suggests that the reduced menadiol (hydroquinone) and the oxidized menadione (quinone) likely occupy different locations within a model membrane, a difference attributed at least in part to the properties of the headgroup itself and not solely to an attached isoprenyl sidechain. researchgate.net
MD simulations on other molecules show that such techniques can elucidate the free energy profiles associated with a molecule crossing the lipid bilayer and can reveal how a compound might alter membrane properties, such as thickness and surface area, or even induce the formation of pores at high concentrations. nih.gov For this compound, simulations would likely show a strong interaction with the polar head groups of the phospholipids (B1166683) at the membrane surface, with the phosphate moieties acting as significant barriers to passive diffusion into the hydrophobic core of the bilayer. The transfer of electrons from intracellular components via the menadione/menadiol couple is believed to be effective because both forms are lipid-soluble enough to cross the membrane, mediating electron transport to external acceptors. acs.org
Photochemical Properties and Reactions
The primary photochemical characteristic of this compound is its capacity to undergo photodephosphorylation, a reaction triggered by light. asu.edunih.gov This process has been investigated as a model system for understanding how light energy can be transformed into chemical energy. researchgate.netoup.com
The photodephosphorylation of this compound is an indirect photochemical process that relies on a photosensitizer. researchgate.netresearchgate.net The mechanism involves the photooxidation of the this compound molecule, which leads to the cleavage of its phosphate groups. researchgate.net
The established mechanism proceeds through the following key steps:
Sensitizer (B1316253) Excitation : A sensitizing molecule, such as riboflavin (B1680620) or biacetyl, absorbs light energy, which promotes it to an excited electronic state. researchgate.net This excited sensitizer then transitions to a more stable, longer-lived triplet state.
Energy Transfer to Oxygen : The triplet-state sensitizer transfers its excess energy to molecular oxygen (O₂) present in the system. researchgate.netresearchgate.net
Singlet Oxygen Formation : This energy transfer converts ground-state triplet oxygen into the highly reactive, electronically excited singlet oxygen (¹O₂). researchgate.netresearchgate.net
Oxidation and Dephosphorylation : Singlet oxygen is the primary reactive species that directly oxidizes this compound. researchgate.net This oxidation event destabilizes the phosphate ester bonds, resulting in their cleavage and the release of inorganic phosphate. oup.comresearchgate.net
Research indicates that this mechanism of photooxidative dephosphorylation is consistent even when different sensitizers are used, pointing to the central role of singlet oxygen in the reaction. researchgate.net
The light-driven dephosphorylation of this compound serves as a simplified and effective model for biological quantum conversion. asu.edunih.govoup.com Bioquantum conversion is the fundamental process by which living organisms convert light energy into chemical energy, with photosynthesis being the most prominent example.
In this model system, the energy from photons is captured by a sensitizer and utilized to generate a potent chemical oxidant, singlet oxygen. researchgate.net This oxidant then drives a chemical reaction—the cleavage of the high-energy phosphate bonds in this compound. oup.com The conversion of light energy into the chemical energy released upon breaking these bonds provides a clear, observable analogue for the initial energy-transducing steps in more complex biological systems. asu.eduresearchgate.net This reaction has been studied to understand the fundamental principles of how light can be harnessed to perform chemical work. oup.com
Advanced Research Applications and Methodological Developments
Use as a Chromogenic Substrate in Histochemistry and Immunohistochemistry
Menadiol (B113456) diphosphate (B83284) has been established as a valuable chromogenic substrate in the fields of histochemistry and immunohistochemistry, particularly for the detection of non-specific alkaline phosphatase activity. researchgate.netmdpi.com Its application allows for the visualization of enzyme localization within tissue sections, providing critical insights into cellular function and metabolism.
The enzymatic hydrolysis of menadiol diphosphate by phosphatases yields menadiol. This product can then be visualized through several chemical reactions. The development of these visualization techniques has been crucial for its application in histochemistry.
Tetrazolium Salts: The menadiol produced can reduce tetrazolium salts to form highly colored, insoluble formazans at the site of enzyme activity. This method provides a clear and localized signal of enzyme presence.
Diazonium Salts: In the presence of an appropriate coupling agent, the liberated menadiol can react with diazonium salts to produce an insoluble azo dye. mdpi.com This technique offers an alternative colorimetric endpoint for enzyme detection.
Metal Trapping: While less common for this compound itself, metal trapping techniques are a staple in enzyme histochemistry. In these methods, the phosphate (B84403) released from the substrate is precipitated by metal ions (e.g., lead or calcium), and this initial precipitate is then converted into a visible product.
These visualization strategies have enabled researchers to tailor their experimental approach based on the specific requirements of their study, such as desired sensitivity and resolution. mdpi.com
The use of this compound as a chromogenic substrate allows for both the qualitative determination of enzyme presence and the semiquantitative estimation of its activity. By observing the intensity of the color produced, researchers can infer the relative levels of enzyme activity in different cells or tissue regions. This has been instrumental in localizing enzymes like alkaline phosphatase in various tissues, contributing to a better understanding of their physiological roles. researchgate.net
Development of Visualization Methods (e.g., Tetrazolium Salts, Diazonium Salts, Metal Trapping)
Development of Radiolabeled this compound for Tracing Studies
Radiolabeling of compounds is a powerful technique in biomedical research for tracing the fate of molecules in biological systems. nih.gov The development of radiolabeled this compound has opened avenues for in-depth metabolic and pharmacokinetic studies. By incorporating radioactive isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the this compound molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity. nih.gov
These tracing studies are essential for understanding how the compound is processed in the body and for identifying its metabolites. nih.goveuropa.eu For instance, urinary excretion of menadione (B1676200), a metabolite of this compound, has been measured using HPLC following supplementation, providing insights into its metabolic pathway. science.gov
| Isotope | Type of Study | Information Gained | Reference |
|---|---|---|---|
| ³H, ¹⁴C | ADME Studies | Absorption, Distribution, Metabolism, Excretion | nih.gov |
| ¹⁴C | Metabolite Identification | Urinary excretion of menadione | science.gov |
| Not Specified | Tracer Studies | General metabolic fate | europa.eu |
In Vitro Systems for Studying this compound Reactivity
In vitro systems are indispensable for dissecting the molecular mechanisms of action of compounds like this compound in a controlled environment. These systems allow for the detailed investigation of its reactivity with specific cellular components, free from the complexities of a whole organism.
Submitochondrial particles (SMPs), which are fragments of the inner mitochondrial membrane, have been a key in vitro system for studying the bioenergetic functions related to menadiol. Menadiol, the reduced form of menadione, can act as an electron donor in the mitochondrial electron transport chain. chemsrc.comiu.edu Studies using SMPs have demonstrated that menadiol can facilitate reversed electron transport, a process where electrons flow from a higher to a lower redox potential, leading to ATP synthesis. chemsrc.com
Interactions with Cellular Systems
Mechanisms of Redox Cycling within Cellular Environments
Once converted to menadione (B1676200), the compound becomes a potent participant in cellular redox cycling, a process that underlies many of its biological effects. nih.govbeilstein-journals.org This cycling involves the continuous interconversion of menadione between its quinone, semiquinone, and hydroquinone (B1673460) (menadiol) forms, a process that can generate significant oxidative stress.
The primary mechanisms of redox cycling involve two distinct enzymatic pathways:
One-Electron Reduction: Enzymes such as microsomal NADPH-cytochrome P450 reductase and mitochondrial NADH-ubiquinone oxidoreductase (Complex I) can catalyze the one-electron reduction of menadione. drugbank.com This reaction produces a highly reactive and unstable semiquinone radical. This semiquinone can then react with molecular oxygen (O₂) to regenerate the parent menadione quinone, while simultaneously producing a superoxide (B77818) anion radical (O₂•⁻). This futile cycle can repeat, leading to the continuous generation of superoxide, which can be further converted to other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH). beilstein-journals.org This one-electron pathway is a major contributor to menadione-induced oxidative stress. nih.gov
Two-Electron Reduction: In contrast, flavoproteins like NAD(P)H:quinone oxidoreductase 1 (NQO1) can directly reduce menadione to menadiol (B113456) (the hydroquinone form) via a two-electron transfer. drugbank.comnih.gov This process bypasses the formation of the reactive semiquinone intermediate. nih.gov While menadiol can be oxidized back to menadione, completing a redox cycle, it is also a substrate for detoxification pathways, making the two-electron reduction a generally protective mechanism. beilstein-journals.orgnih.gov
The lipophilic nature of both menadione and its reduced form, menadiol, allows them to diffuse across cellular membranes. researchgate.net This mobility enables the menadione/menadiol couple to act as a carrier, transferring electrons from intracellular reducing agents like NAD(P)H to extracellular acceptors. acs.org
Influence on Cellular Bioenergetics and Metabolic Substrate Utilization
Menadione significantly impacts cellular energy production by interfering with key bioenergetic processes, particularly those within the mitochondria. nih.gov As central hubs for cellular respiration and ATP synthesis, mitochondria are prominent targets for menadione's disruptive activities.
The compound is known to interact with the mitochondrial electron transport chain (ETC), the primary site of oxidative phosphorylation. nih.gov Research has shown that menadione can affect mitochondrial respiration directly. nih.gov For instance, menadione has been demonstrated to bypass deficiencies in Complex I of the ETC, indicating a direct interaction with the chain's components. nih.gov In prokaryotic systems, menaquinones, for which menadione is an analog, are essential lipid-soluble electron carriers that play a central role in the respiratory chains that drive ATP synthesis. mdpi.comnih.gov
A critical consequence of menadione's interaction with cellular metabolism is the depletion of ATP. nih.gov Studies in isolated rat hepatocytes have shown a strong correlation between menadione-induced cytotoxicity and the depletion of cellular ATP pools. nih.gov This energy crisis is not solely due to direct mitochondrial damage but also stems from menadione's interference with the metabolic pathways that supply substrates for ATP generation. Research suggests that menadione curtails the availability of oxidizable substrates by disrupting both glycolysis and the breakdown of proteins, thereby starving the cell of the fuel needed for energy production. nih.gov
Detailed investigations using isolated rat hepatocytes as a model system have elucidated specific ways in which menadione disrupts ATP-generating pathways. These studies revealed that the depletion of ATP preceded cell death by approximately 25 minutes, highlighting the critical role of energy failure in menadione-induced toxicity. nih.gov
The primary findings on menadione's impact on substrate-level ATP generation are summarized below:
Inhibition of Proteolysis: Menadione was found to significantly reduce the rate of protein breakdown. After a 60-minute incubation, proteolysis was diminished to just 27% of the control rate, limiting the supply of amino acids that could be used as an energy source. nih.gov
Dysregulation of Glycogenolysis and Glycolysis: While menadione stimulated the breakdown of glycogen (B147801) (glycogenolysis), the resulting glucose 6-phosphate was not efficiently funneled into glycolysis to produce ATP. Instead, it was primarily metabolized back to glucose. nih.gov Furthermore, menadione caused a time- and concentration-dependent inhibition of the key glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase. nih.gov However, the lack of accumulation of upstream glycolytic intermediates suggested that the inhibition of glycolysis might also occur at a step prior to this enzyme. nih.gov
Temporary Rescue by Substrate Supplementation: The addition of metabolic substrates such as pyruvate, oxaloacetate, and glutamine was able to postpone the menadione-induced ATP depletion and delay the onset of cell death. nih.gov This protective effect could be reversed by atractyloside, an inhibitor of the mitochondrial ADP/ATP translocase, confirming that these substrates were being used by the mitochondria to generate ATP. nih.gov However, this protection was only temporary, suggesting that other mechanisms, such as the depletion of essential cofactors (e.g., NAD(P)H) or direct mitochondrial damage, ultimately contribute to the irreversible collapse of cellular energy metabolism. nih.gov
Table 1: Effects of Menadione on ATP Generating Pathways in Isolated Rat Hepatocytes
| Metabolic Pathway | Observed Effect of Menadione | Reference |
|---|---|---|
| Proteolysis | Reduced to 27% of control after 60 minutes. | nih.gov |
| Glycogenolysis | Increased, but end-products were not utilized in glycolysis. | nih.gov |
| Glycolysis | Inhibition of glyceraldehyde-3-phosphate dehydrogenase and likely upstream steps. | nih.gov |
| Substrate Supplementation (Pyruvate, Oxaloacetate, Glutamine) | Temporarily postponed ATP depletion and delayed cell death. | nih.gov |
Interaction with Cellular Detoxification Enzymes (e.g., NQO1)
The cellular response to menadione is heavily influenced by the activity of detoxification enzymes, which can mitigate its toxic potential. The most prominent of these is NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoenzyme that plays a central protective role against quinone toxicity. nih.govnih.govgenecards.org
NQO1 catalyzes the two-electron reduction of menadione to the relatively stable hydroquinone, menadiol. nih.govresearchgate.net This reaction is considered a crucial detoxification step because it bypasses the formation of the toxic semiquinone radical that is generated by one-electron reductases. nih.gov By converting menadione directly to menadiol, NQO1 prevents the futile redox cycling that produces large amounts of superoxide and subsequent oxidative damage. nih.govnih.gov The protective role of NQO1 is demonstrated by findings that cells or animal models lacking the NQO1 gene exhibit significantly increased sensitivity to menadione toxicity. nih.govnih.gov Conversely, overexpression of NQO1 enhances cell viability in the presence of menadione by decreasing the production of H₂O₂. nih.gov
Following its formation, menadiol can be further processed by Phase II conjugation enzymes, which facilitates its elimination from the body. Specifically, menadiol is a substrate for UDP-glucuronosyltransferases (UGTs), such as UGT1A6, which attach a glucuronic acid molecule to it. nih.govfrontiersin.org This process, known as glucuronidation, increases the water solubility of the compound, preventing its re-oxidation and promoting its excretion in bile and urine. nih.govfrontiersin.org The cooperation between NQO1 and UGTs represents an efficient pathway for the detoxification of menadione. nih.gov
Table 2: Comparison of Enzymatic Pathways for Menadione Metabolism
| Enzyme Type | Example Enzymes | Mechanism | Primary Product | Cellular Outcome | Reference |
|---|---|---|---|---|---|
| One-Electron Reductases | NADPH-cytochrome P450 reductase, Mitochondrial Complex I | 1-electron reduction | Semiquinone radical | Futile redox cycling, high ROS production, toxicity | drugbank.comnih.gov |
| Two-Electron Reductase | NQO1 (DT-diaphorase) | 2-electron reduction | Menadiol (hydroquinone) | Bypasses semiquinone, detoxification, substrate for conjugation | drugbank.comnih.govresearchgate.net |
Compound Name Reference
Future Research Trajectories
Advanced Spectroscopic and Structural Biology Studies of Menadiol (B113456) Diphosphate (B83284) Complexes
To comprehend the function of menadiol diphosphate at a molecular level, advanced analytical techniques are required. Future studies will increasingly employ sophisticated spectroscopic and structural biology methods to investigate the interactions between this compound, its metabolites, and their protein targets. Techniques such as UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy have already been used to study the electron transfer from menadiol through the DsrMKJOP complex. pnas.org Expanding the use of these and other methods, like fluorescence spectroscopy, will be essential for mapping the kinetics and dynamics of these interactions.
A critical gap in current knowledge is the lack of high-resolution crystal structures of this compound bound to its target enzymes. X-ray crystallography and cryo-electron microscopy (cryo-EM) studies are needed to visualize the precise binding modes and conformational changes that occur upon complex formation. For example, while kinetic studies suggest that nitrate (B79036) reductase A in E. coli has two distinct active sites for menadiol and other quinol analogues, the structural basis for this specificity remains unknown. ncats.ioresearchgate.net Similarly, understanding how menadione (B1676200) binds to targets like tubulin at the molecular level could provide insights for drug design. researchgate.net
Investigating the redox behavior of menadiol and its derivatives using electrochemical methods is another promising avenue. researchgate.net These techniques can provide fundamental data on redox potentials, which are crucial for understanding how these compounds function in biological electron transport chains. researchgate.net
Development of Sophisticated Computational Models for Predicting Biochemical Behavior
Computational methods are becoming indispensable tools in modern biochemistry for predicting the behavior of small molecules. nih.gov Future research will focus on developing and refining sophisticated computational models for this compound to predict its activity, interactions, and metabolic fate. Quantitative structure-activity relationship (QSAR) studies and machine learning algorithms can be trained on existing experimental data to build predictive models for novel derivatives. drugbank.comnih.gov
Molecular docking and molecular dynamics (MD) simulations can provide insights into the binding affinity and stability of this compound within the active sites of enzymes. frontiersin.org For example, docking scores and MM/GBSA calculations have been used to estimate the binding energy of this compound to specific protein targets. frontiersin.org These models can be used to screen virtual libraries of compounds, prioritizing derivatives with enhanced affinity or specificity for further experimental testing.
However, researchers must exercise caution, as computational predictions require experimental validation. mdpi.com For example, the biological activity of some menaquinone derivatives in vitro did not always align with computational evaluations, highlighting the need for integrating both approaches. mdpi.com A particularly interesting theoretical direction is the study of processes like the photodephosphorylation of this compound, which has been proposed as a model for biological quantum conversion, suggesting that quantum mechanical calculations could yield fundamental insights into its reactivity. nih.gov
Exploration of this compound in Diverse Biological Systems Beyond Mammalian Models
While much of the research on vitamin K analogs has been in the context of mammalian physiology, their roles in other organisms are a burgeoning field of study. Menaquinones, which can be synthesized from this compound, are crucial components of the electron transport chain in most Gram-positive bacteria and some Gram-negative bacteria. mdpi.comnih.gov This makes the enzymes in the menaquinone biosynthesis pathway attractive targets for the development of novel antibiotics. mdpi.com
The utility of this compound and its derivatives extends to plants and protozoa. Menadione sodium bisulphite, a water-soluble form, has been shown to induce resistance against pathogens in the model plant Arabidopsis thaliana by priming its defense mechanisms. researchgate.net This suggests a potential application in agriculture as a plant defense activator. Furthermore, menadione has demonstrated activity against the protozoan parasite Giardia intestinalis and has been found in various organisms such as the archaeon Thermoplasma acidophilum and the fern Asplenium indicum. ncats.ionih.gov
Future research should aim to systematically screen for the effects of this compound in a wider array of non-mammalian systems, including fungi, algae, and insects. researchgate.netlibretexts.org Such studies could uncover new metabolic pathways, ecological roles, and potential applications for this versatile compound, for instance as an anti-fungal or anti-parasitic agent. nih.gov
Q & A
Q. What are the established synthetic pathways for Menadiol diphosphate, and how is structural characterization performed?
this compound (C₁₇H₁₄CaO₁₀P₂) is synthesized via phosphorylation of menadiol (2-methyl-1,4-naphthalenediol) using phosphoric acid derivatives, followed by salt formation (e.g., tetrasodium or dicalcium salts). Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) for verifying phosphate group attachment and stereochemistry.
- Mass Spectrometry (MS) to confirm molecular weight (e.g., MW 334.16 for the free acid form) .
- X-ray crystallography for resolving crystal structures, particularly for salt forms like the dicalcium salt (RN: 74347-27-6) .
Q. How is this compound quantified in pharmaceutical formulations, and what stability challenges exist?
Analytical methods include:
- High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, optimized for its high water solubility (very soluble in water; insoluble in alcohol) .
- pH-dependent stability assays , as solutions are neutral to slightly alkaline (pH ~8), requiring storage in airtight containers to prevent hygroscopic degradation .
- Thermogravimetric Analysis (TGA) to assess decomposition near 180°C .
Q. What is the biochemical mechanism of this compound as a vitamin K analog?
this compound acts as a water-soluble prodrug, converted in vivo to menadione (vitamin K₃), which activates γ-glutamyl carboxylase. This enzyme post-translationally modifies clotting factors (II, VII, IX, X) by carboxylating glutamate residues, enabling calcium binding. Unlike natural vitamin K, menadiol derivatives lack the phytyl side chain, affecting half-life and potency (half as potent as menadione) .
Advanced Research Questions
Q. How can this compound be engineered as a radiosensitizer, and what experimental models validate its efficacy?
Tritiated this compound (T-MNDP) has been tested in preclinical models to enhance radiation sensitivity:
- In vitro : Selective uptake in human tumor cells (e.g., glioblastoma) is measured via autoradiography and scintillation counting .
- In vivo : Dosimetry studies in xenograft models calculate tumor-specific radiation doses (e.g., 231 mg/kg i.p. in rats) while minimizing bone marrow toxicity .
- Clinical trials : Phase I/II trials assess safety and tumor localization using γ-camera imaging .
Q. How should clinical trials be designed to evaluate this compound in resistant solid tumors?
Key considerations include:
- Patient stratification : Targeting tumors with high vascularization (e.g., colorectal cancer) versus poorly perfused malignancies (e.g., gliomas) .
- Endpoint selection : Combining progression-free survival (PFS) with biomarker analysis (e.g., clotting factor activation) .
- Dosing schedules : Intermittent administration to mitigate hepatotoxicity, leveraging its short half-life (2–4 hours) .
Q. Why do some tumors exhibit resistance to this compound-based therapies?
Resistance mechanisms include:
- Poor vascularization : Limits drug penetration in large or hypoxic tumors .
- Altered metabolism : Downregulation of phosphatases required to convert the prodrug to active menadione .
- Host-tumor interactions : Immune microenvironment modulation reducing drug retention . Methodological approach : Comparative transcriptomics of responsive vs. resistant tumors identifies resistance-associated genes (e.g., CYP4F2 polymorphisms) .
Q. What experimental methods elucidate this compound’s role in mitochondrial electron transport?
- Submitochondrial particle assays : this compound serves as an electron donor in reversed oxidative phosphorylation, measured via oxygen consumption rates .
- Histochemical staining : Localizes alkaline phosphatase activity in tissues using this compound as a substrate .
- Fluorescence quenching : Tracks redox state changes in isolated mitochondria .
Q. How does this compound’s pharmacokinetics compare to other phosphorus-containing drugs?
- Structural analysis : The diphosphate group enhances water solubility but reduces membrane permeability versus non-phosphorylated analogs (e.g., menadione) .
- Distribution studies : Radiolabeled (³²P or ³H) analogs show preferential accumulation in liver and kidneys, unlike bisphosphonates targeting bone .
- Metabolic profiling : LC-MS/MS identifies dephosphorylation metabolites in plasma and urine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
